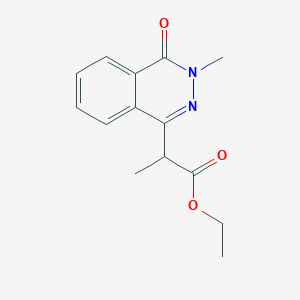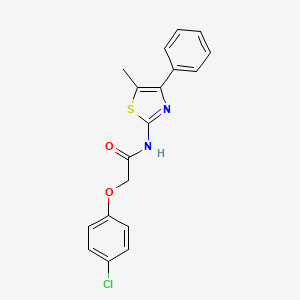![molecular formula C21H22BrClN2O6 B4890331 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)
1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate, also known as BPP, is a chemical compound that has been extensively studied in the field of neuroscience. This compound has been shown to have potential therapeutic effects in the treatment of various neurological disorders, such as anxiety, depression, and schizophrenia.
Mechanism of Action
The exact mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This dual action is thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate increases the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate has also been shown to decrease the levels of corticosterone, a hormone that is involved in the stress response.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate in lab experiments is that it has been well-studied and its synthesis method is well-documented, making it readily available for research. However, one limitation of using 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of future directions for research on 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate. One area of research could focus on the development of more selective and potent compounds that target specific receptors in the brain. Another area of research could focus on the development of more effective delivery methods for 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate, such as nanoparticles or liposomes, which could improve its bioavailability and reduce its toxicity. Additionally, more research is needed to fully understand the mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate and its potential therapeutic effects in the treatment of neurological disorders.
Synthesis Methods
The synthesis of 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate involves the reaction of 1-(4-bromophenoxy)acetyl chloride with 4-(2-chlorobenzyl)piperazine in the presence of a base, such as triethylamine. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate. The synthesis of 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate has been well-documented in the literature and has been shown to yield high purity and high yield.
Scientific Research Applications
1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate has been extensively studied in the field of neuroscience for its potential therapeutic effects in the treatment of various neurological disorders. Studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate has anxiolytic, antidepressant, and antipsychotic effects, making it a promising candidate for the treatment of anxiety, depression, and schizophrenia.
properties
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O2.C2H2O4/c20-16-5-7-17(8-6-16)25-14-19(24)23-11-9-22(10-12-23)13-15-3-1-2-4-18(15)21;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSIRHXZIRNAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)COC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-bis(4-ethoxyphenyl)-3-methyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium perchlorate](/img/structure/B4890259.png)
![5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890268.png)
![diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4890281.png)
![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)


![5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4890305.png)




![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-imidazolidinedione trifluoroacetate](/img/structure/B4890328.png)
![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B4890334.png)